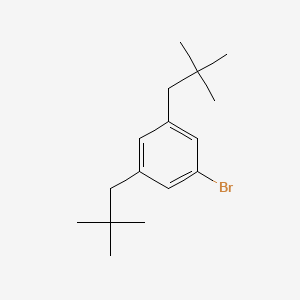
1-Bromo-3,5-dineopentylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,5-dineopentylbenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two neopentyl groups at the 3 and 5 positions
Preparation Methods
The synthesis of 1-Bromo-3,5-dineopentylbenzene typically involves the bromination of 3,5-dineopentylbenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) to facilitate the process.
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3,5-dineopentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The major products formed depend on the nucleophile used.
Oxidation Reactions: The neopentyl groups can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Scientific Research Applications
1-Bromo-3,5-dineopentylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors due to its bulky neopentyl groups.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3,5-dineopentylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine is attached. The neopentyl groups provide steric hindrance, influencing the reaction rate and selectivity.
In biological systems, the compound’s bulky neopentyl groups can interact with enzyme active sites, potentially inhibiting enzyme activity by blocking substrate access or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar compounds to 1-Bromo-3,5-dineopentylbenzene include:
1-Bromo-3,5-dimethylbenzene: This compound has methyl groups instead of neopentyl groups, resulting in different steric and electronic properties.
1-Bromo-3,5-diethylbenzene: The ethyl groups provide less steric hindrance compared to neopentyl groups, affecting the compound’s reactivity and applications.
1-Bromo-3,5-dinitrobenzene: The presence of nitro groups significantly alters the compound’s electronic properties, making it more reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its bulky neopentyl groups, which provide significant steric hindrance and influence the compound’s reactivity and interactions in various applications.
Properties
Molecular Formula |
C16H25Br |
|---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
1-bromo-3,5-bis(2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C16H25Br/c1-15(2,3)10-12-7-13(9-14(17)8-12)11-16(4,5)6/h7-9H,10-11H2,1-6H3 |
InChI Key |
YWOAYDOBXQPHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC(=CC(=C1)Br)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















